molecular formula CH2Cl2Na2O6P2 B8815514 CLODRONATE DISODIUM

CLODRONATE DISODIUM

Cat. No.: B8815514
M. Wt: 288.85 g/mol
InChI Key: HJKBJIYDJLVSAO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethylenediphosphonic acid disodium salt involves the reaction of phosphorus trichloride with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of dichloromethylenediphosphonic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

CLODRONATE DISODIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

CLODRONATE DISODIUM has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dichloromethylenediphosphonic acid disodium salt involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts. This leads to reduced bone resorption and increased bone density. The compound also inhibits collagenase and matrix metalloproteinase1, enzymes involved in the breakdown of collagen and other extracellular matrix components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CLODRONATE DISODIUM is unique due to its specific chemical structure, which allows it to effectively inhibit osteoclastic activity and be used in a wide range of scientific and medical applications. Its ability to bind to bone tissue and inhibit specific enzymes makes it particularly valuable in the treatment of bone-related diseases and cancer research .

Properties

Molecular Formula

CH2Cl2Na2O6P2

Molecular Weight

288.85 g/mol

IUPAC Name

disodium;[dichloro(phosphonato)methyl]phosphonic acid

InChI

InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2

InChI Key

HJKBJIYDJLVSAO-UHFFFAOYSA-L

SMILES

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]

Canonical SMILES

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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